molecular formula C7H7NO B1310582 2-Methylnicotinaldehyde CAS No. 60032-57-7

2-Methylnicotinaldehyde

Cat. No.: B1310582
CAS No.: 60032-57-7
M. Wt: 121.14 g/mol
InChI Key: JHRPHASLIZOEBJ-UHFFFAOYSA-N
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Description

2-Methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Reduction Mechanisms

A study by Laviron, Meunier‐Prest, and Mathieu (1994) explored the electrochemical reduction mechanisms of derivatives of nicotinaldehyde, including methyl isonicotinate. They proposed a complex reduction mechanism involving proton transfers and subsequent chemical reactions, which highlights the electrochemical properties of compounds related to 2-methylnicotinaldehyde (Laviron, Meunier‐Prest, & Mathieu, 1994).

Insecticidal Potential

Wang et al. (2010) synthesized a compound derived from 2-chloro-5-methylnicotinaldehyde with potential insecticidal activity. This research suggests that derivatives of this compound could be explored for their applications in pest control (Wang, Ma, Xu, Ling, & Yang, 2010).

Analytical Applications in Lipid Peroxidation

Gérard-Monnier et al. (1998) found that certain indole derivatives, which could be chemically related to this compound, react with lipid peroxidation products to form chromophores. These reactions are useful in colorimetric assays for studying lipid peroxidation, an important process in cell biology (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Photochemical Studies and Antimicrobial Activity

Research by Gangadasu et al.

(2009) explored the photochemical isomerization and antimicrobial activity of derivatives from 2-chloro-5-methylnicotinaldehyde. They demonstrated the efficiency of these derivatives in photochemical reactions and their potential in antimicrobial applications (Gangadasu, Reddy, Ravinder, Kumar, Raju, Kumar, Murthy, & Rao, 2009).

Potential Role in Type 2 Diabetes

Zhou et al. (2009) discussed the overload of nicotinamide and its derivatives, including this compound, in the development of type 2 diabetes. This research provides insight into the metabolic implications of nicotinamide derivatives in health and disease (Zhou, Li, Sun, Guo, Lun, Zhou, Xiao, Jing, Sun, Zhang, Luo, Bian, Zou, Li, Gong, Yu, Sun, Zheng, Jiang, & Li, 2009).

Methylotrophy in Microorganisms

Chistoserdova et al. (2003) discussed the concept of methylotrophy, a metabolic process in microorganisms using one-carbon compounds like methanol, which is chemically related to this compound. Understanding methylotrophy can provide insights into the utilization of one-carbon compounds in biotechnological applications (Chistoserdova, Chen, Lapidus, & Lidstrom, 2003).

Cellular Impact of Methylglyoxal

Chakraborty, Karmakar, & Chakravortty (2014) explored the metabolism and biological implications of methylglyoxal, a compound related to this compound. Their research provides insights into the effects of such compounds on cellular processes, including pathogenesis and disease progression (Chakraborty, Karmakar, & Chakravortty, 2014).

Safety and Hazards

The safety data sheet for 2-Methylnicotinaldehyde suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

This compound is primarily used for research purposes

Mode of Action

As a research chemical , it’s likely that its interaction with its targets and the resulting changes are subject to ongoing investigation.

Result of Action

As a research chemical , its effects are likely under investigation.

Properties

IUPAC Name

2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-7(5-9)3-2-4-8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPHASLIZOEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454518
Record name 2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60032-57-7
Record name 2-methylnicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-carboxaldehdye
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (2-methylpyridin-3-yl)methanol (1.0 g, 8.12 mmol) in dichloromethane (10 mL) and manganese oxide (7.06 g, 81.2 mmol) was stirred at room temperature for sixty hours and then heated at 45° C. for 4 h. The reaction was filtered through celite and a plug of silica gel (5×7 cm) using ethyl acetate as eluent. The filtrate was then concentrated to give 2-methyl nicotinaldehyde as an oil (680 mg). 1H NMR (400 MHz, CDCl3) δ 10.32 (s, 1H), 8.67 (dd, 1H), 8.09 (dd, 1H), 7.31 (dd, 1H), 2.88 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.06 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 2-methylnicotinate (0.5 g, 3.3 mmol) in THF (16 mL) at 0° C. was treated dropwise with lithium aluminum hydride in THF (6.6 mL, 1 M), stirred at 0° C. for 1.5 hours, treated with ethyl acetate (3 mL), warmed to 25° C., and partitioned between ethyl acetate and saturated NaHCO3. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated. A solution of the residue (0.391 g) in dichloromethane (16 mL) was treated with MnO2 (2 g), stirred at 25° C. for 68 hours, filtered through celite®, and the solvent was evaporated to give the title compound (0.303 g, 75% yield), which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-2-methylpyridine (148; 10 g, 58.1 mmol) in THF (150 mL) was added n-BuLi (2.5 M, 25.6 mL) at −78° C. The reaction mixture was stirred at this temperature for 1 h. DMF (1.30 mL) was then added and the resulting reaction mixture was stirred for 1 h at −78° C. The reaction was quenched by the addition of aq. NH4Cl. Upon warming to room temperature, the mixture was extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography to afford 2-methylnicotinaldehyde 149 (2.18 g, 31%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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